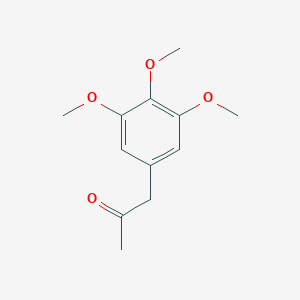![molecular formula C10H10OS B099868 1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro- CAS No. 19086-85-2](/img/structure/B99868.png)
1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro- has potential applications in various fields of scientific research. It has been studied for its anti-tumor and anti-inflammatory properties, as well as its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, this compound has been investigated for its potential use as a chiral auxiliary in organic synthesis.
Mechanism Of Action
The mechanism of action of 1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro- is not fully understood. However, it has been suggested that the compound may exert its anti-tumor effects by inducing apoptosis in cancer cells. Additionally, it has been proposed that the compound may act as a photosensitizer by generating reactive oxygen species upon exposure to light, which can then induce cell death in cancer cells.
Biochemical And Physiological Effects
Studies have shown that 1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro- has anti-tumor and anti-inflammatory effects. Additionally, the compound has been shown to induce apoptosis in cancer cells and generate reactive oxygen species upon exposure to light. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages And Limitations For Lab Experiments
One advantage of using 1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro- in lab experiments is its potential use as a chiral auxiliary in organic synthesis. Additionally, its anti-tumor and anti-inflammatory properties make it a promising candidate for cancer research. However, the mechanism of action of this compound is not fully understood, and further research is needed to fully explore its potential applications.
Future Directions
There are several future directions for research on 1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-. One area of interest is its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in organic synthesis. Finally, exploring the potential limitations and side effects of this compound will be important for its safe and effective use in scientific research.
Synthesis Methods
The synthesis of 1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro- involves the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with 1,3-cyclohexadiene in the presence of sodium hydride. The resulting product is then treated with sulfur to obtain the final compound.
properties
CAS RN |
19086-85-2 |
|---|---|
Product Name |
1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro- |
Molecular Formula |
C10H10OS |
Molecular Weight |
178.25 g/mol |
IUPAC Name |
8-thiapentacyclo[5.4.0.02,6.03,10.05,9]undecan-11-one |
InChI |
InChI=1S/C10H10OS/c11-8-6-2-1-3-5-4(2)7(8)10(5)12-9(3)6/h2-7,9-10H,1H2 |
InChI Key |
KBDSFBQJRJQXSF-UHFFFAOYSA-N |
SMILES |
C1C2C3C4C1C5C2C(=O)C3C4S5 |
Canonical SMILES |
C1C2C3C4C1C5C2C(=O)C3C4S5 |
synonyms |
Octahydro-1,3,5-ethan[1]yl[2]ylidene-2-thiacyclobuta[cd]pentalen-7-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



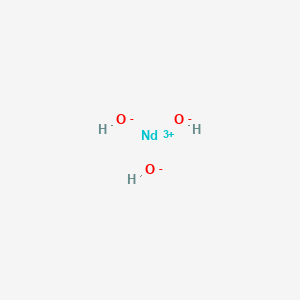
![1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene](/img/structure/B99787.png)
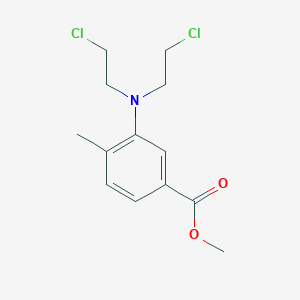
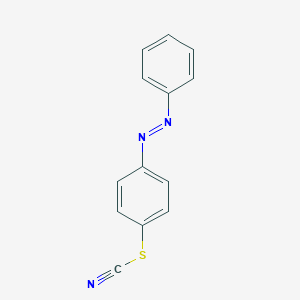
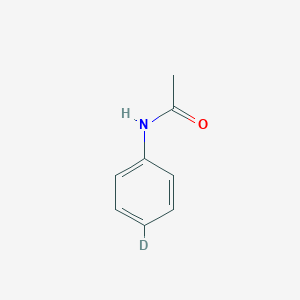
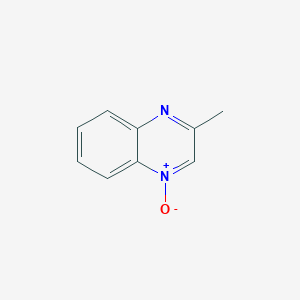
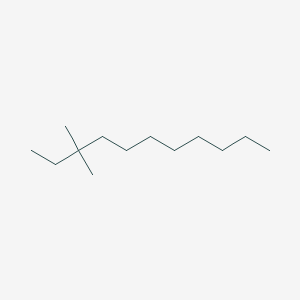
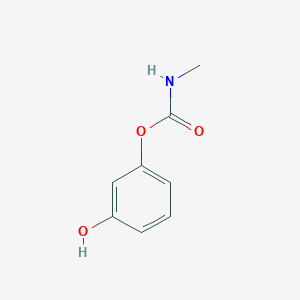
![Silane, trimethyl[[p-(trimethylsiloxy)benzyl]oxy]-](/img/structure/B99799.png)
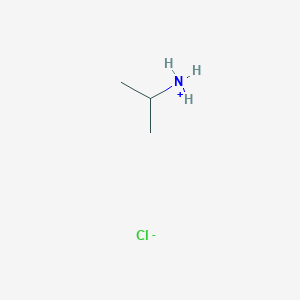
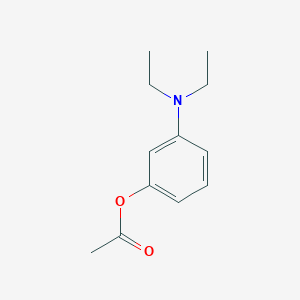
![2,5,8,11,22,25,28,31-Octaoxapentacyclo[30.8.0.012,21.014,19.034,39]tetraconta-1(40),12,14,16,18,20,32,34,36,38-decaene](/img/structure/B99804.png)
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-](/img/structure/B99806.png)
